molecular formula C13H10FNO2 B8814901 4-Fluoro-2-(phenylamino)benzoic acid CAS No. 365-54-8

4-Fluoro-2-(phenylamino)benzoic acid

Cat. No. B8814901
CAS RN: 365-54-8
M. Wt: 231.22 g/mol
InChI Key: DQDYIKGGALFGSJ-UHFFFAOYSA-N
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Patent
US08501732B2

Procedure details

A mixture of 4-fluoro-2-bromo-benzoic acid (25 g, 114 mmol), aniline (12.5 mL, 137 mmol), potassium carbonate (17.4 g, 126 mmol), copper powder (725 mg, 11.4 mmol), and copper (I) iodide (1.09 g, 5.71 mmol) in 2-ethoxyethanol (70 mL) was stirred at 138° C. for 70 hr. under an argon atmosphere. The reaction mixture was cooled to room temperature, then water (60 mL) was added. The mixture was filtered through celite. The filtrate was adjusted to pH<2, then an additional 200 mL of water was added. The mixture was allowed to stir for 1 hr. The precipitated solids were collected via filtrated. The solids were taken up into 5% sodium carbonate solution, then filtered. The product was dried under vacuum overnight at 85° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
725 mg
Type
catalyst
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4](Br)[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].O>C(OCCO)C.[Cu].[Cu]I>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)Br
Name
Quantity
12.5 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
17.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCCO
Name
Quantity
725 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
1.09 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
138 °C
Stirring
Type
CUSTOM
Details
was stirred at 138° C. for 70 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
ADDITION
Type
ADDITION
Details
an additional 200 mL of water was added
STIRRING
Type
STIRRING
Details
to stir for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated solids were collected
FILTRATION
Type
FILTRATION
Details
via filtrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum overnight at 85° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
FC1=CC(=C(C(=O)O)C=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.